molecular formula C21H18ClNO B14023621 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide CAS No. 32177-09-6

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide

Katalognummer: B14023621
CAS-Nummer: 32177-09-6
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: IVDWIVQISAEQIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methylphenyl group, and two diphenyl groups attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide typically involves the reaction of 4-methylphenylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-methylphenylamine+2,2-diphenylacetyl chlorideThis compound\text{4-methylphenylamine} + \text{2,2-diphenylacetyl chloride} \rightarrow \text{this compound} 4-methylphenylamine+2,2-diphenylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processing techniques to enhance safety and productivity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient and scalable production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium alkoxide in an alcohol solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-phenylacetamide
  • 2-bromo-N-phenylacetamide

Uniqueness

2-Chloro-n-(4-methylphenyl)-2,2-diphenylacetamide is unique due to the presence of both a chloro group and two diphenyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

32177-09-6

Molekularformel

C21H18ClNO

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-chloro-N-(4-methylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H18ClNO/c1-16-12-14-19(15-13-16)23-20(24)21(22,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24)

InChI-Schlüssel

IVDWIVQISAEQIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.